3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone

Description

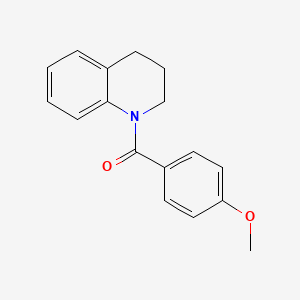

3,4-Dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone is a bicyclic aromatic compound featuring a partially hydrogenated quinoline core (3,4-dihydroquinoline) linked via a methanone group to a 4-methoxyphenyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-20-15-10-8-14(9-11-15)17(19)18-12-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-11H,4,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOIKTAKKIUWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various proteins such asBacillus pasteurii urease . The role of these proteins can vary widely, from catalyzing biochemical reactions to regulating cellular processes.

Mode of Action

It’s known that similar compounds can undergonucleophilic substitution reactions . In these reactions, the compound could interact with its target by donating or accepting electrons, leading to changes in the target’s structure or function.

Biochemical Pathways

Related compounds have been found to influence theantioxidant activity in cells. This could potentially affect various downstream effects, such as reducing oxidative stress and inflammation.

Pharmacokinetics

It’s known that similar compounds can be metabolized in the body through processes likearomatic hydroxylation and O-demethylation . These processes can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

Related compounds have been found to exhibitantioxidant activity , which could potentially protect cells from damage caused by harmful free radicals.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals can affect its reactivity. It’s known that this compound reacts exothermically with bases, including amines. Moreover, it’s incompatible with water, strong oxidizing agents, and alcohols. Therefore, the compound’s environment should be carefully controlled to ensure its stability and effectiveness.

Biological Activity

3,4-Dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone, a compound with the molecular formula C17H17NO2, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxyphenyl group. Its structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

- Case Study : In vitro studies demonstrated that certain quinoline derivatives have IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating superior potency in inhibiting cancer cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Research indicates that quinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 46.9 to 93.7 μg/mL .

- Antifungal Activity : Additionally, some derivatives have shown antifungal activity with MIC values as low as 7.8 μg/mL, suggesting potential applications in treating fungal infections .

Antimalarial Activity

The antimalarial potential of similar compounds has been explored:

- In Vitro and In Vivo Studies : Compounds with structural similarities to this compound demonstrated significant suppression of Plasmodium falciparum growth in vitro and improved survival rates in murine models infected with malaria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cell permeability |

| Quinoline Core | Essential for anticancer and antimicrobial activities |

| Substituents on Phenyl Ring | Modulate potency and selectivity against specific targets |

Research Findings

A comprehensive review highlighted the biological activities of 2O-THQ alkaloids, emphasizing their therapeutic potential across various disorders . Key findings include:

- Cytotoxicity : Many derivatives exhibit cytotoxic effects against multiple cancer cell lines.

- Mechanisms of Action : These compounds often interact with cellular targets through hydrophobic interactions and hydrogen bonding, affecting critical signaling pathways involved in cell survival.

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Notable Properties/Bioactivity | Reference ID |

|---|---|---|---|---|---|

| 3,4-Dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone | ~279.34* | 4-Methoxyphenyl, dihydroquinoline | Grignard/condensation | N/A (Theoretical) | |

| 1(2H)-Isoquinolinone, 3,4-dihydro-3-(4-methoxyphenyl) | 265.30 | 4-Methoxyphenyl, dihydroisoquinoline | Cyclization | Antimicrobial (analogs) | |

| (5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone | 346.39 | Indolizine, 4-methoxyphenyl | Multi-step organic synthesis | Dipole moments: µg = 5.2 D, µe = 8.1 D | |

| 2,4,6-Tris(1-methylethyl)phenylmethanone | 338.48 | Bulky alkyl groups | Friedel-Crafts acylation | High lipophilicity (XLogP3 = 6.2) |

*Calculated based on molecular formula C₁₇H₁₇NO₂.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via transition metal-catalyzed cross-coupling of thioesters under aerobic conditions, as demonstrated in the synthesis of analogous methanones (e.g., (4-methoxyphenyl)(p-tolyl)methanone) . Reduction steps using LiAlH₄ in THF followed by treatment with SOCl₂/CHCl₃ may optimize intermediate formation . Key factors affecting yield include catalyst loading (e.g., Pd/Cu systems), solvent polarity, and temperature control to minimize side reactions.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra for diagnostic signals:

- Aromatic protons (δ 6.8–8.1 ppm) and methoxy groups (δ ~3.8 ppm).

- Carbonyl resonance (δ ~190–200 ppm) confirms the ketone moiety .

- HRMS : Validate molecular formula (e.g., C₁₇H₁₅NO₂) with exact mass measurements (e.g., [M+H]⁺ = 266.1176) .

- IR : Confirm carbonyl stretching (~1650–1700 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential acute oral toxicity (H302 classification) .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Follow institutional protocols for ketone-containing organic waste .

Advanced Research Questions

Q. How do ground-state (µg) and excited-state (µe) dipole moments of this compound inform its electronic properties?

- Methodological Answer :

- Solvatochromic Studies : Measure absorption/fluorescence spectra in solvents of varying polarity (e.g., cyclohexane to DMSO) to calculate µe via Lippert-Mataga equations .

- Theoretical Calculations : Compare experimental µg (derived from dielectric constant measurements) with DFT-computed dipole moments to assess electron delocalization in the quinolinyl-methanone system .

Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound in antiproliferative studies?

- Methodological Answer :

- Bioactivity Testing : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., CF₃) or bulky substituents to evaluate tubulin polymerization inhibition. For example, derivatives with 3,4,5-trimethoxyphenyl groups showed enhanced antiproliferative activity (IC₅₀ < 1 µM in cancer cell lines) .

- Key SAR Insights :

- Methoxy groups enhance solubility and target binding.

- Substitution at the quinolinyl nitrogen modulates selectivity .

Q. Which computational models are effective for predicting the physicochemical properties of this compound?

- Methodological Answer :

- QSPR/Neural Networks : Use Quantum Chemistry and QSPR models (e.g., CC-DPS platforms) to predict logP, pKa, and solubility .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., tubulin) using force fields like AMBER or CHARMM .

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, moisture levels) .

- Analytical Cross-Validation : Compare NMR, HRMS, and HPLC data across labs to identify inconsistencies (e.g., rotameric effects in NMR spectra) .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.